Taurosteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurosteine is a chemical compound with the molecular formula C₇H₉NO₄S₂. It is classified as an aromatic amide and a thiophene derivative. The compound is known for its unique structure, which includes a thiophene ring and a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurosteine typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine, followed by sulfonation. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the reaction. The general steps are as follows:
- The intermediate is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .
Thiophene-2-carboxylic acid: is reacted with to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Taurosteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution reactions often require catalysts such as or .
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Taurosteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of taurosteine involves its interaction with various molecular targets. The compound is known to bind to specific enzymes and receptors, modulating their activity. The sulfonic acid group plays a crucial role in its binding affinity and specificity. This compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Taurine: An amino acid with a similar sulfonic acid group.
Thiourea: Contains a thiol group and is used in various chemical reactions.
Taurolidine: An antimicrobial agent derived from taurine.
Uniqueness
Taurosteine is unique due to its combination of a thiophene ring and a sulfonic acid group, which imparts distinct chemical and biological properties. Unlike taurine and thiourea, this compound’s structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
124066-33-7 |
---|---|
Molecular Formula |
C7H9NO4S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
2-(thiophene-2-carbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C7H9NO4S2/c9-7(6-2-1-4-13-6)8-3-5-14(10,11)12/h1-2,4H,3,5H2,(H,8,9)(H,10,11,12) |
InChI Key |
JJXDGYJCYKWEAI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NCCS(=O)(=O)O |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCS(=O)(=O)O |
124066-33-7 | |
Synonyms |
Taurosteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.